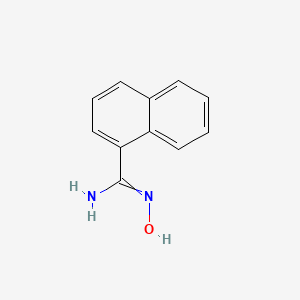

N-Hydroxy-1-naphthalene carboximidamide

Description

Contextualization within Amidoxime (B1450833) and N-Hydroxy Functional Group Chemistry

The chemical behavior of N-Hydroxy-1-naphthalene carboximidamide is fundamentally rooted in the characteristics of its constituent functional groups: the amidoxime and the N-hydroxy group.

Amidoximes , characterized by the general structure RC(=NOH)NH₂, are a versatile class of compounds known for their coordinating capabilities with metal ions and their role as precursors in the synthesis of various heterocyclic systems. nih.gov They are essentially oximes of amides and exhibit tautomerism, existing in equilibrium between the amidoxime and iminohydroxylamine forms. nih.govwikipedia.org The presence of both a basic amino group and a weakly acidic N-hydroxy group allows them to act as either proton donors or acceptors, influencing their reactivity and interaction with other molecules. researchgate.net

The N-hydroxy functional group (N-OH) is a critical component in a wide array of biologically active molecules and is a key player in medicinal chemistry. nih.govhyphadiscovery.com Compounds containing this moiety are known to exhibit a range of pharmacological activities. nih.gov The N-O bond within this group is relatively weak, making it susceptible to various chemical transformations, including oxidation and reduction, which can be a basis for its mode of action in different chemical and biological systems. nih.gov

Overview of Structural Features and Chemical Reactivity Potential

The carboximidamide group , -C(=NOH)NH₂, is the epicenter of the compound's reactivity. The carbon-nitrogen double bond (imine) can undergo addition reactions, and the lone pairs of electrons on the nitrogen and oxygen atoms make them potent nucleophiles and coordination sites for metal ions. acs.org The reactivity of the amidoxime group can be modulated by the electronic effects of the naphthalene (B1677914) ring.

The potential for chemical reactivity is diverse. The amidoxime moiety can participate in cyclization reactions to form various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. The N-hydroxy group can be O-acylated or O-alkylated. Furthermore, the amino group can undergo reactions typical of primary amines. The presence of the naphthalene ring suggests that electrophilic substitution reactions on the aromatic system are also possible, although the conditions would need to be carefully controlled to avoid reactions at the more labile amidoxime group.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40019-43-0 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

Historical Trajectory and Current Research Significance

The historical development of amidoxime chemistry dates back to the late 19th century, with the first synthesis of formamidoxime (B1203019) reported in 1873. nih.gov The most common synthetic route to amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govrsc.org This fundamental reaction has been refined over the years, and it is the likely pathway for the synthesis of this compound from 1-cyanonaphthalene.

While specific historical milestones for this compound are not extensively documented in dedicated publications, its emergence is a logical progression in the exploration of naphthalene-based compounds and amidoxime chemistry. The broader class of naphthalene derivatives has been a subject of intense study for over a century due to their wide-ranging applications in dyes, polymers, and pharmaceuticals. ekb.egresearchgate.net The initial discovery of naphthalene dates back to the early 1820s from coal tar distillates. wikipedia.org

The current research significance of this compound and related compounds lies in several key areas:

Medicinal Chemistry: Naphthalene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jmchemsci.comresearchgate.net The amidoxime functional group is also a recognized pharmacophore, with some amidoxime-containing compounds having been investigated for their therapeutic potential. nih.govresearchgate.net For instance, some naphthalene derivatives bearing oxime groups have been explored as potential Nrf2 activators for cancer chemoprevention. nih.gov

Coordination Chemistry: The ability of the amidoxime group to chelate metal ions makes this compound a potential ligand for the synthesis of novel coordination complexes. wikipedia.org These complexes could have applications in catalysis, materials science, and as therapeutic agents. Poly(amidoxime) based materials have been investigated for their efficiency in metal extraction. acs.org

Synthetic Chemistry: As a bifunctional molecule, it serves as a versatile building block for the synthesis of more complex heterocyclic structures containing the naphthalene moiety. researchgate.net

While comprehensive studies focusing exclusively on this compound are limited, the collective knowledge of its constituent parts—the naphthalene ring and the amidoxime group—strongly suggests a compound with a rich and varied chemical profile worthy of further investigation. Future research will likely focus on elucidating its specific biological activities, exploring its coordination chemistry, and harnessing its potential as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxynaphthalene-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCXRWMQIFDSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation

Established Synthetic Pathways to N-Hydroxy-1-naphthalene carboximidamide

The primary routes for the synthesis of this compound and other amidoximes involve the reaction of a nitrile with hydroxylamine (B1172632), conversion from imidoyl derivatives, and approaches utilizing hydroxylamine and its derivatives with other functional groups.

Nucleophilic Addition Reactions to Nitriles

The most widely employed method for the synthesis of amidoximes is the nucleophilic attack of hydroxylamine on a nitrile precursor. nih.govtandfonline.com In the case of this compound, the starting material is 1-cyanonaphthalene. This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.gov The base is necessary to generate free hydroxylamine in situ. The reaction mixture is often heated to facilitate the addition. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which may offer the advantage of shorter reaction times and negates the need for an additional base. nih.gov The general reaction scheme is as follows:

1-cyanonaphthalene + NH₂OH → this compound

This method is generally efficient and leads to high yields of the desired amidoxime (B1450833). nih.gov

Conversion from Imidoyl Derivatives

Another approach involves the use of imidoylbenzotriazoles, which can be reacted with hydroxylamine under microwave irradiation to afford amidoximes in good yields and with short reaction times. nih.gov

Approaches involving Hydroxylamine and its Derivatives

Hydroxylamine and its derivatives are key reagents in the synthesis of this compound. Besides the direct reaction with nitriles, hydroxylamine can be used in ring-opening reactions of certain heterocyclic compounds to yield amidoximes. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. tandfonline.com

For the nucleophilic addition of hydroxylamine to nitriles, the selection of the base is crucial. While strong bases like sodium hydroxide can be used, they may also promote the hydrolysis of the nitrile to the corresponding amide as a side reaction. tandfonline.com Milder bases such as triethylamine are often preferred to minimize the formation of this by-product. tandfonline.com The molar equivalent of the base is also a critical factor, with studies showing that an optimized amount can lead to higher yields. tandfonline.com

The choice of solvent also plays a significant role. While alcohols like ethanol and methanol are commonly used, recent efforts have focused on more environmentally friendly options such as water. nih.govtandfonline.com Temperature is another important variable; while heating can accelerate the reaction, it can also lead to the formation of undesired by-products. Room temperature reactions are often preferred for their selectivity and energy efficiency. tandfonline.com

| Parameter | Conventional Method | Optimized Green Method |

| Solvent | Ethanol/Methanol | Water |

| Base | Sodium Carbonate/Sodium Hydroxide | Triethylamine (1.6 mol equivalent) |

| Temperature | Reflux | Room Temperature (25 °C) |

| Reaction Time | Several hours to 48 hours | 6 hours |

Novel Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of amidoximes, green chemistry principles have been successfully applied to improve the efficiency and reduce the environmental impact of the process.

A significant advancement is the use of water as a solvent, which is a benign and inexpensive alternative to traditional organic solvents. tandfonline.com Performing the reaction at room temperature further contributes to the greenness of the synthesis by reducing energy consumption. tandfonline.com

Ultrasonic irradiation has also been explored as a green method for amidoxime synthesis. This technique can significantly reduce reaction times and improve yields in solvent-free conditions. nih.gov Microwave-assisted synthesis is another novel strategy that has been shown to accelerate the reaction between nitriles and hydroxylamine, leading to the rapid formation of amidoximes in high yields. nih.gov

These green approaches not only offer environmental benefits but can also lead to improved process efficiency and easier work-up procedures. tandfonline.comtandfonline.com

Precursor Chemistry and Intermediate Compound Isolation

The primary precursor for the synthesis of this compound via the most common route is 1-cyanonaphthalene . This starting material is commercially available or can be prepared from 1-naphthylamine via the Sandmeyer reaction.

During the nucleophilic addition of hydroxylamine to the nitrile, an intermediate imine is formed, which then tautomerizes to the more stable amidoxime. The isolation of this intermediate is generally not feasible under typical reaction conditions due to its rapid conversion to the final product.

In the synthesis from imidoyl derivatives, the imidoyl chloride or imidoylbenzotriazole of 1-naphthalenecarboxamide would be the key intermediate. These compounds are typically synthesized from the corresponding amide and are then reacted with hydroxylamine in a subsequent step.

Mechanistic Investigations of Chemical Transformations

Studies on Tautomerism and Isomerization Processes

N-Hydroxy-1-naphthalene carboximidamide, as an N-hydroxy amidine, exists in a tautomeric equilibrium between two primary forms: the amide oxime form (a) and the imino hydroxylamine (B1172632) form (b). Theoretical investigations utilizing Density Functional Theory (DFT) have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. researchgate.net This stability is a common feature among N-hydroxy amidines. researchgate.net

The energy difference between these two tautomers is calculated to be in the range of 4-10 kcal/mol. researchgate.net This relatively small energy gap suggests that both forms can coexist, though the amide oxime is predominant. Studies on analogous systems, such as Schiff bases derived from hydroxynaphthaldehydes, also highlight the influence of the naphthalene (B1677914) moiety and solvent conditions on tautomeric equilibria. In many cases, the imine (analogous to the amide oxime) form is favored in solution. researchgate.netnih.gov The equilibrium can be shifted by solvent polarity, with different solvents stabilizing one tautomer over the other. researchgate.net

Reaction Kinetics and Thermodynamic Parameters

The interconversion between the amide oxime and imino hydroxylamine tautomers is governed by a significant energy barrier. For a simple, uncatalyzed proton transfer, the activation energy is substantial, calculated to be between 33 and 71 kcal/mol. researchgate.net This high barrier makes spontaneous interconversion at room temperature a very slow process, indicating that the tautomers can be kinetically stable. researchgate.net

However, the presence of protic solvents, particularly water, can dramatically lower this activation barrier. Solvent-assisted proton transfer mechanisms provide a lower energy pathway for tautomerization. For instance, water-assisted tautomerism exhibits a much lower activation barrier of approximately 9-20 kcal/mol. researchgate.net This catalytic effect of water significantly accelerates the rate of interconversion compared to the simple intramolecular proton shift. researchgate.net

In the context of other reactions, such as the oxidation of the naphthalene ring, kinetic studies on naphthalene itself show that the initial addition of a hydroxyl radical to the C1 position has a negative effective activation energy of around -1.5 kcal/mol, indicating a very fast, almost barrierless reaction. rsc.org

Table 1: Thermodynamic and Kinetic Parameters for N-Hydroxy Amidine Transformations

| Parameter | Transformation | Value | Notes |

|---|---|---|---|

| Energy Difference (ΔE) | Tautomerism (Amide Oxime vs. Imino Hydroxylamine) | 4-10 kcal/mol | Amide oxime form is more stable. researchgate.net |

| Activation Energy (Ea) | Simple Tautomerism | 33-71 kcal/mol | Uncatalyzed intramolecular proton transfer. researchgate.net |

| Activation Energy (Ea) | Water-Assisted Tautomerism | 9-20 kcal/mol | Demonstrates solvent-catalyzed proton transfer. researchgate.net |

| Activation Energy (Ea) | OH Radical Addition to Naphthalene (C1) | ~ -1.5 kcal/mol | Relevant to the oxidation of the naphthalene core. rsc.org |

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity of this compound is dictated by the distribution of electron density across its functional groups. The amidoxime (B1450833) group possesses several nucleophilic and electrophilic centers.

Nucleophilic Sites:

The oxygen atom of the hydroxyl group and the nitrogen atoms possess lone pairs of electrons, making them potent nucleophiles. libretexts.org

The sp2-hybridized imino nitrogen is particularly nucleophilic and is the primary site of protonation. wikipedia.orgsemanticscholar.org

The naphthalene ring is electron-rich and susceptible to electrophilic attack, a characteristic reaction of aromatic systems.

Electrophilic Sites:

The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orgnih.govnih.gov

Redox Chemistry and Oxidation Mechanisms

The redox chemistry of this compound involves both the naphthalene ring system and the N-hydroxyamidine functional group.

The naphthalene moiety is susceptible to oxidation, particularly by atmospheric radicals like the hydroxyl radical (OH•). Theoretical studies on naphthalene oxidation show a detailed mechanism:

Initiation: The process begins with the electrophilic addition of an OH radical, which predominantly occurs at the C1-position of the naphthalene ring. rsc.org

Peroxy Radical Formation: The resulting radical intermediate rapidly reacts with molecular oxygen (O2) to form a peroxy radical. rsc.org

Further Reactions: This peroxy radical can then undergo several transformations, including intramolecular hydrogen transfer or ring-closure, leading to various oxygenated products like epoxides and aldehydes. rsc.org

The N-hydroxyamidine group itself can participate in redox reactions. These groups are known to be metabolically reduced in biological systems to the corresponding amidines. nih.govresearchgate.net This reduction highlights the ability of the N-hydroxyamidine to act as an oxidizing agent. Conversely, it can be formed by the oxidation of an amidine, indicating its involvement in reversible redox processes. nih.govresearchgate.net

Acid-Base Properties and Proton Transfer Mechanisms

The N-hydroxyamidine functional group confers both acidic and basic properties to the molecule.

Basicity: Amidines are among the strongest organic bases in their uncharged form. wikipedia.orgunacademy.com Protonation occurs at the sp2-hybridized imino nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms and the C-N bonds become equivalent. wikipedia.orgsemanticscholar.org The introduction of the N-hydroxy group reduces the basicity compared to a standard amidine but the fundamental basic character remains. nih.govresearchgate.net

Acidity: The hydroxyl group (-OH) attached to the nitrogen is acidic and can be deprotonated, especially in the presence of a strong base. semanticscholar.org

Proton transfer is a key mechanistic step for this compound, central to its tautomerization. As discussed, this transfer can occur intramolecularly or be mediated by solvent molecules. In systems with both a proton-donating group (like -OH) and a proton-accepting group (like an imine nitrogen), solvent bridges can facilitate a net proton transfer from the donor to the acceptor site. nih.gov This can proceed via a "proton-hopping" mechanism where the solvent acts as a relay, shuttling the proton between the two sites. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Hydroxy-1-naphthalene carboximidamide, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for studying naphthalene (B1677914) derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, determine electronic properties, and predict vibrational frequencies. nih.gov

For this compound, DFT studies would focus on elucidating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO localizations indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap is a key indicator of chemical stability and reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves as a representative example based on typical DFT calculations for similar aromatic compounds.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure and interaction energies, particularly for systems where electron correlation is important. researchgate.net While computationally more demanding than DFT, ab initio calculations can offer more accurate descriptions of non-covalent interactions, which are significant in naphthalene-containing systems. kaist.ac.krnih.gov These methods are valuable for refining the understanding of the electronic properties and intermolecular forces of this compound.

Molecular Modeling and Conformational Analysis

The flexibility of the N-hydroxycarboximidamide group attached to the rigid naphthalene scaffold allows for the existence of different conformers. Molecular modeling and conformational analysis are essential for identifying the most stable three-dimensional arrangements of the molecule. lumenlearning.comlibretexts.orgchemistrysteps.com

Table 2: Representative Conformational Energy Profile for a Key Dihedral Angle in this compound (Note: This table is an illustrative example of what a conformational analysis might reveal.)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.2 | Eclipsed (high energy) |

| 60 | 1.5 | Gauche |

| 120 | 4.8 | Eclipsed (high energy) |

| 180 | 0.0 | Anti (most stable) |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govrsc.org By comparing the calculated chemical shifts with experimental data, the structure and assignment of signals can be confirmed. Theoretical predictions of IR spectra can help in assigning vibrational modes to specific functional groups within the molecule.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in a Naphthalene Derivative (Note: This is a representative table based on studies of similar compounds, illustrating the utility of computational prediction.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Naphthyl) | 128.5 | 128.2 |

| C2 (Naphthyl) | 126.9 | 126.5 |

| C=N (Imidamide) | 155.2 | 154.8 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. mdpi.comnih.gov This provides a detailed understanding of the reaction's feasibility and kinetics. For instance, the synthesis of naphthalene derivatives can be studied to understand the regioselectivity and efficiency of the reaction. nih.gov The calculation of activation energies by locating the transition state structures can predict reaction rates and help in optimizing reaction conditions.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. rsc.orgacs.org For this compound, these interactions include hydrogen bonding (involving the N-hydroxy and amide groups), π-π stacking between the naphthalene rings, and van der Waals forces. kaist.ac.krnih.govresearchgate.net

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com Understanding these interactions is important for predicting crystal packing and for designing materials with specific properties. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a deeper insight into the nature of the intermolecular forces. kaist.ac.krnih.gov

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary technique for elucidating the molecular structure of N-Hydroxy-1-naphthalene carboximidamide in solution. ¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their chemical shifts, and coupling patterns, which would help in assigning the protons on the naphthalene (B1677914) ring and the hydroxy and imine functional groups. Furthermore, ¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of different carbon environments and distinguish between methyl, methylene, methine, and quaternary carbons. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between protons and carbons, thus confirming the complete structural assignment of the molecule.

No specific ¹H or ¹³C NMR data for this compound was found in the conducted searches.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the imine, the C=N stretch of the imidamide group, and the aromatic C-H and C=C stretching vibrations of the naphthalene ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic system, which often give strong Raman signals. Together, these techniques would provide a comprehensive vibrational analysis of the compound.

No specific experimental IR or Raman spectral data for this compound was found in the conducted searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The naphthalene ring system in this compound is expected to give rise to strong absorptions in the UV region due to π-π* transitions. The presence of the carboximidamide and hydroxyl substituents would likely cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene, and the position and intensity of these bands would be sensitive to the solvent polarity. This technique is valuable for confirming the presence of the aromatic chromophore and studying its electronic properties.

No specific UV-Vis absorption spectra for this compound were found in the conducted searches.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization or collision-induced dissociation) would offer valuable structural information, as the molecule would break apart in a predictable manner. This data is crucial for confirming the identity of the compound and could be used in mechanistic studies to trace the pathways of chemical reactions involving this molecule.

No specific mass spectral data for this compound was found in the conducted searches.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This technique provides an unambiguous confirmation of the molecule's structure in the solid state and is invaluable for understanding its physical properties.

No crystal structure data for this compound was found in the conducted searches.

Non Clinical Applications and Derivatization in Chemical Science

Coordination Chemistry and Metal Complexation

There is currently no available scientific literature detailing the use of N-Hydroxy-1-naphthalene carboximidamide as a ligand in coordination chemistry. Consequently, information regarding the synthesis, characterization, and coordination modes of its potential metal chelates is also absent.

This compound as a Ligand

No studies have been found that investigate the ligating properties of this compound, such as its binding affinity for various metal ions or the stability of the resulting complexes.

Synthesis and Characterization of Metal Chelates

Due to the lack of research on its role as a ligand, there are no reported methods for the synthesis of metal chelates involving this compound. Spectroscopic and structural characterization data for such complexes are therefore unavailable.

Influence of Ligand Stereochemistry on Coordination Modes

The influence of the stereochemistry of this compound on its coordination modes has not been explored, as no coordination complexes have been described in the literature.

Catalytic Roles in Organic Reactions

Similarly, the potential for this compound to act as a catalyst or a component in catalytic systems for organic reactions has not been documented in published research.

This compound as a Catalyst Component

There is no evidence to suggest that this compound has been utilized as a primary catalyst or as a co-catalyst in any organic transformations.

Ligand Applications in Homogeneous and Heterogeneous Catalysis

As there are no known metal complexes of this compound, its application as a ligand in either homogeneous or heterogeneous catalysis remains an unexplored area of research.

Applications as a Synthetic Reagent in Organic Synthesis

Currently, there is limited specific information available in scientific literature detailing the use of this compound as a mainstream synthetic reagent in general organic synthesis. The exploration of its reactivity has been predominantly centered on its interactions with biological targets.

However, the chemical structure of this compound, specifically the N-hydroxyguanidine moiety, suggests potential reactivity that could be exploited in organic synthesis. N-hydroxyguanidines are known to act as ligands for metal ions. ontosight.ainih.gov This characteristic indicates that this compound could potentially be used in the formation of metal complexes, which are crucial in various catalytic processes. The ability of N-hydroxyguanidines to bind to a ferric form of microperoxidase-8, a hemeprotein model, suggests a strong affinity for iron(III) porphyrins, forming stable low-spin complexes. nih.gov This interaction is primarily through the oxygen atom of the deprotonated O-H bond. nih.gov Such ligand-metal interactions are a cornerstone of catalysis, suggesting a potential, though not yet broadly realized, application in synthetic organic chemistry.

Exploration of Derivatives for Enhanced Chemical Functionality

The derivatization of this compound has been almost exclusively driven by medicinal chemistry objectives, with a focus on enhancing its biological activity. The synthesis of analogues for non-clinical chemical applications is not a well-documented area of research.

Synthesis of Substituted this compound Analogues

While numerous analogues of this compound have been synthesized for biological evaluation, there is a scarcity of literature detailing the synthesis of derivatives for the specific purpose of enhancing its non-clinical chemical functionality. The synthetic strategies employed in a medicinal chemistry context could, in principle, be adapted for other purposes. These strategies would typically involve the modification of the naphthalene (B1677914) ring or the carboximidamide group to tune the electronic and steric properties of the molecule.

Structure-Reactivity Relationship Studies of Derivatives

Consistent with the limited research into its non-clinical applications, there is a lack of published structure-reactivity relationship studies for derivatives of this compound outside of a biological context. Such studies would be essential to understand how different functional groups on the naphthalene ring or substitutions on the carboximidamide moiety influence its reactivity as a ligand or in other chemical transformations.

Potential Applications in Materials Science (Excluding Biological Contexts)

The incorporation of this compound into materials science applications is a speculative but intriguing possibility, largely based on the known properties of its constituent parts: the naphthalene core and the N-hydroxycarboximidamide functional group.

Polymeric Materials with this compound Moieties

There are no specific reports on the synthesis or properties of polymeric materials containing this compound moieties. However, the development of naphthalene-based polymers is an active area of research in materials science. These polymers are valued for their thermal stability, porosity, and electronic properties.

For instance, porous polyaminal-linked polymers based on naphthalene have been synthesized and shown to be effective in the uptake of CO2 and heavy metals. nih.gov The introduction of the naphthalene unit into the polymer network was found to improve porosity and adsorption capabilities. nih.gov Additionally, naphthalene-based polymers have been investigated as catalytic supports for reactions such as the Suzuki cross-coupling. mdpi.com The functionalization of these polymers can influence their porosity and hydrophilicity. mdpi.com These examples highlight the potential utility of the naphthalene scaffold in creating functional materials. The inclusion of an this compound moiety could introduce metal-chelating properties to a polymer, which might be useful in catalysis or for the capture of metal ions.

Table of Naphthalene-Based Polymer Applications

| Polymer Type | Monomers | Application | Reference |

|---|---|---|---|

| Polyaminal-linked Polymer | Naphthalene, Melamine | CO2 and heavy metal uptake | nih.gov |

Sensor Development Based on Chemical Recognition

While this compound itself has not been specifically utilized in the development of chemical sensors, the naphthalene moiety is a well-known fluorophore and has been incorporated into various sensor systems. Polymers based on diaminonaphthalene have emerged as promising materials for the construction of chemical and biological sensors. researchgate.net

Furthermore, fluorescent polymer sensors based on naphthalene diimide have been developed for the detection of aromatic solvents like p-xylene. tandfonline.com These sensors operate through a charge transfer interaction between the naphthalene diimide unit and the aromatic solvent, resulting in a noticeable change in fluorescence. tandfonline.com Given the inherent fluorescence of the naphthalene ring system, it is plausible that this compound and its derivatives could be explored for their potential in fluorescent-based sensing applications. The carboximidamide group could serve as a recognition site for specific analytes, potentially modulating the fluorescence of the naphthalene core upon binding.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-hydroxyguanidine |

| Diaminonaphthalene |

| Naphthalene diimide |

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Methodologies

The development of efficient, regioselective, and sustainable synthetic methods is a primary challenge in the study of complex aromatic compounds. For N-Hydroxy-1-naphthalene carboximidamide, future research should focus on moving beyond traditional multi-step syntheses, which often suffer from low yields and harsh reaction conditions.

Key areas for investigation include:

Direct C-H Functionalization: A significant leap forward would be the development of catalytic systems, likely involving transition metals like palladium or ruthenium, to directly functionalize the naphthalene (B1677914) core. anr.frnih.govrsc.org This approach would streamline the synthesis by activating specific C-H bonds, offering a more atom-economical route to the target molecule and its derivatives. nih.gov The use of directing groups could be crucial for controlling regioselectivity on the naphthalene skeleton. nih.govresearchgate.net

Novel N-Hydroxylation Techniques: Research into advanced methods for the synthesis of N-hydroxyamidines (also known as amidoximes) is essential. researchgate.netnih.gov Recent progress in the synthesis of hydroxylamines and N-hydroxyimides suggests that milder and more selective reagents and catalysts could be developed. mdpi.comresearchgate.netmdpi.com Exploring photocatalytic methods for the reduction of related precursors could also provide a sustainable and efficient pathway. researchgate.net

Skeletal Editing and Transmutation: An innovative future direction involves the use of "skeletal editing," where the core aromatic structure is modified late in the synthesis. For instance, methods for nitrogen-to-carbon transmutation in related heterocycles like isoquinolines could be adapted to generate diverse naphthalene scaffolds, which could then be converted to the target compound. nih.gov

| Methodology | Potential Advantages | Key Research Challenge | Relevant Precursor Classes |

|---|---|---|---|

| Direct C-H Functionalization | Fewer steps, higher atom economy, access to novel derivatives. anr.fr | Achieving high regioselectivity at the desired position on the naphthalene ring. nih.gov | 1-Naphthonitrile, 1-Naphthaldehyde |

| Advanced N-Hydroxylation | Milder reaction conditions, improved functional group tolerance. mdpi.com | Preventing over-reduction or side reactions at the N-O bond. | 1-Naphthalene carboximidamide |

| Photocatalytic Approaches | Sustainable (uses light), high efficiency, novel reactivity. researchgate.net | Identifying suitable photocatalysts and reaction conditions. | N-Arylthiophene-2-carboxamidoximes (as models) |

| Skeletal Editing | Rapid generation of diverse naphthalene cores from common heterocycles. nih.gov | Adapting existing methods to the specific substitution pattern required. | Isoquinoline Derivatives |

Advanced Mechanistic Investigations

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is currently lacking. Future work must employ a combination of experimental and computational techniques to elucidate these pathways.

Unaddressed challenges include:

Mapping Reaction Pathways: Detailed kinetic studies, isotope labeling experiments (e.g., KIE experiments), and the isolation or trapping of reaction intermediates are necessary to confirm proposed synthetic pathways. researchgate.net For instance, understanding whether a reaction proceeds via a nitrene intermediate or a concerted pathway is crucial for optimizing conditions and expanding the reaction's scope.

Role of Catalysts and Intermediates: For catalyzed reactions, investigations into the catalyst's resting state, the nature of the active species, and the turnover-limiting step are paramount. Spectroscopic monitoring of reactions could provide invaluable real-time data.

Understanding Tautomerism and Isomerism: The N-hydroxyamidine functional group can exist in different tautomeric forms (e.g., aminonitrone). Advanced spectroscopic and computational studies are needed to determine the predominant forms under various conditions and how this influences reactivity. researchgate.net

Novel Non-Clinical Applications in Chemical Processes

While much of the focus on related compounds has been medicinal, the unique electronic and structural features of this compound suggest potential in non-clinical chemical processes. lifechemicals.com

Future research could explore its use as:

A Ligand in Coordination Chemistry: The amidine and hydroxylamine (B1172632) moieties can act as effective binding sites for metal ions. The resulting metal complexes could be investigated for catalytic activity in organic transformations, such as cross-coupling reactions or polymerizations. researchgate.netmdpi.com

A Building Block for Functional Materials: The rigid naphthalene backbone makes it an attractive component for creating porous aromatic frameworks (PAFs) or other polymers. researchgate.net Such materials could have applications in gas separation, storage, or as components in optical or electronic devices. nih.govlifechemicals.com

An Organocatalyst: The basicity of the amidine group, combined with the hydrogen-bonding capability of the N-hydroxy group, could be exploited in organocatalysis, for example, in promoting reactions that benefit from hydrogen-bond donation. semanticscholar.org

Theoretical Insights into Complex Chemical Phenomena

Computational chemistry offers a powerful, yet currently underutilized, tool for understanding this compound. Future theoretical studies are essential for predicting properties and guiding experimental work. numberanalytics.com

Key theoretical investigations should include:

Electronic Structure Analysis: Using Density Functional Theory (DFT) and other ab initio methods to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. numberanalytics.comsamipubco.com This analysis can predict the molecule's reactivity, electronic absorption spectra, and potential as an electronic material. mdpi.com

Non-Covalent Interaction (NCI) Studies: Employing techniques like Hirshfeld surface analysis to understand the intermolecular forces (e.g., hydrogen bonding, π-π stacking) that govern the compound's solid-state packing and crystal structure. mdpi.com

Reaction Energetics and Mechanism Prediction: Calculating the transition state energies and reaction profiles for proposed synthetic routes or potential reactions. researchgate.net This can help rationalize experimental observations and predict the feasibility of new transformations. nih.gov

Aromaticity Analysis: Using methods like Nucleus-Independent Chemical Shift (NICS) to quantify the aromaticity of the naphthalene core and understand how substituents influence its electronic character. tandfonline.comresearchgate.net

| Computational Method | Target Property/Phenomenon | Potential Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, HOMO/LUMO energies, IR/NMR spectra. samipubco.com | Prediction of reactivity, stability, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption (UV-Vis) spectra. nih.gov | Understanding optical properties for potential dye or sensor applications. |

| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. mdpi.com | Rationalizing crystal packing and predicting material properties. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and hyperconjugative interactions. | Detailed understanding of intramolecular electronic effects. |

Integration of Multi-Disciplinary Approaches in Chemical Research

The most significant advances in understanding this compound will come from research that integrates multiple scientific disciplines. A holistic approach is required to bridge the gap between theoretical prediction and practical application.

Future research programs should combine:

Synthesis and Spectroscopy: New synthetic derivatives should be thoroughly characterized using advanced spectroscopic techniques, including 1D/2D NMR and mass spectrometry, to confirm their structures unequivocally. mdpi.comtandfonline.com

X-ray Crystallography and Computational Modeling: When crystalline materials are obtained, single-crystal X-ray diffraction provides definitive structural data. mdpi.com This experimental structure can then be used to benchmark and validate the accuracy of computational models, leading to more reliable theoretical predictions.

Materials Science and Physical Chemistry: For potential applications in materials, synthetic chemists must collaborate with materials scientists and physical chemists to measure properties such as thermal stability, conductivity, and photophysical characteristics. lifechemicals.comknowde.com This synergy is essential for translating a novel molecule into a functional device or material.

By pursuing these integrated research avenues, the scientific community can overcome the current challenges and fully elucidate the chemical nature and potential utility of this compound.

Q & A

Basic: What experimental conditions optimize the synthesis of N-Hydroxy-1-naphthalene carboximidamide?

Answer:

Synthesis optimization hinges on solvent selection, reaction temperature, and reagent stoichiometry. For carboximidamide derivatives, hydroxylamine hydrochloride is typically reacted with naphthalene-based precursors under dehydrating conditions (e.g., using thionyl chloride or phosphorus oxychloride). Evidence from analogous compounds suggests that maintaining a pH range of 6–8 and temperatures between 60–80°C improves yield by stabilizing the carboximidamide group during nucleophilic substitution . Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aromatic intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of hydroxylamine derivatives .

Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To resolve the hydroxylamine (-NHOH) proton (δ 8.5–9.5 ppm) and carboximidamide (-NH₂) signals (δ 6.5–7.5 ppm), distinguishing them from naphthalene aromatic protons (δ 7.2–8.3 ppm) .

- FT-IR : Confirming functional groups via O-H stretching (~3200 cm⁻¹), C=N (1650–1680 cm⁻¹), and N-H bending (1550–1600 cm⁻¹) .

- X-ray crystallography : For resolving tautomeric equilibria (e.g., carboximidamide vs. carbene forms observed in related compounds) .

Advanced: How does the carboximidamide moiety influence binding to biological targets like enzymes or receptors?

Answer:

The carboximidamide group (-C(=NH)NH₂) acts as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues in enzymes. For example, in acetylcholinesterase (AChE) inhibitors, this group binds to the peripheral anionic site via π-π stacking (naphthalene) and hydrogen bonding (imidamide), as seen in pyrrolidine-carboximidamide derivatives . Computational docking studies (e.g., using AutoDock Vina) reveal that substituents on the naphthalene ring modulate binding affinity by altering steric and electronic complementarity .

Advanced: How can researchers resolve contradictions in toxicity data for carboximidamide derivatives?

Answer:

Discrepancies in toxicity profiles (e.g., hepatotoxicity vs. low acute toxicity) may arise from differences in metabolic pathways or assay conditions. Recommended approaches:

- Comparative in vitro assays : Use primary hepatocytes and recombinant CYP450 isoforms to assess species-specific metabolism .

- Structural analogs : Compare this compound with 1,4-dioxane analogs to isolate toxicity contributions from the hydroxyl group versus the naphthalene core .

- Dose-response studies : Evaluate threshold effects using OECD Guideline 423 for acute oral toxicity .

Advanced: What strategies enhance the design of dual-target inhibitors using this compound scaffolds?

Answer:

For dual inhibition (e.g., AChE/BACE-1 in Alzheimer’s disease):

- Fragment-based design : Integrate the carboximidamide-naphthalene core with secondary pharmacophores (e.g., allylidene hydrazine) to target distinct enzyme pockets .

- Molecular dynamics simulations : Optimize linker length and flexibility to balance binding entropy/enthalpy trade-offs .

- Selectivity assays : Use fluorescence polarization (FP) to measure off-target effects on related enzymes (e.g., trypsin vs. BACE-1) .

Advanced: How do structural modifications impact the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Answer:

Key SAR insights:

- Naphthalene substitution : Electron-withdrawing groups (e.g., -Br at position 5) enhance lipophilicity and blood-brain barrier penetration, as observed in trifluoromethyl-benzene analogs .

- Hydroxylamine vs. methoxy : Replacing -NHOH with -OCH₃ reduces metal-chelating capacity but improves metabolic stability .

- Tautomerism : The equilibrium between carboximidamide and carbene forms (e.g., in silane-carboximidamide derivatives) alters reactivity in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.